molecular formula C11H16N2O3 B149366 2-[3-(4-Nitrophenyl)propylamino]ethanol CAS No. 130634-09-2

2-[3-(4-Nitrophenyl)propylamino]ethanol

Cat. No.: B149366
CAS No.: 130634-09-2
M. Wt: 224.26 g/mol
InChI Key: RGJQCMUPYAXGNG-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenyl)propylamino]ethanol is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s mentioned that this compound has antiarrhythmic potential , suggesting that it may interact with ion channels or other targets involved in cardiac electrical activity.

Mode of Action

Given its antiarrhythmic potential , it might work by modulating the activity of ion channels in the heart, thereby stabilizing the heart rhythm

Biochemical Pathways

Based on its potential antiarrhythmic effects , it could be inferred that it may influence pathways related to cardiac electrical activity, such as those involving sodium, potassium, or calcium channels. More research is required to elucidate these details.

Result of Action

It’s mentioned that this compound has been shown to effectively inhibit sodium borohydride-induced arrhythmias in guinea pigs . This suggests that it may have a stabilizing effect on heart rhythm.

Biological Activity

2-[3-(4-Nitrophenyl)propylamino]ethanol, also known as N-(3-(4-nitrophenyl)propyl)aminoethanol, is a compound with significant potential in pharmacology and medicinal chemistry. Its structure, characterized by a nitrophenyl group linked to a propylamino chain, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₆N₂O₃
  • Molecular Weight : 224.26 g/mol
  • Structure : The compound features both hydroxyl and amino groups, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Receptor Interaction : The presence of amino and hydroxyl groups suggests potential binding sites for neurotransmitter receptors and enzymes, influencing various physiological pathways.
  • Enzyme Modulation : Preliminary studies indicate that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Antiarrhythmic Agents : It serves as an intermediate in the synthesis of antiarrhythmic drugs such as Nifeikalant Hydrochloride, which is used to treat cardiac arrhythmias.
  • Dopaminergic Agonists : The compound is involved in the synthesis of dopaminergic agonists like ropinirole, utilized in treating Parkinson’s disease and restless legs syndrome.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Thermodynamic Properties : Research using calorimetry has provided insights into the heat capacities and mixing behaviors of this compound in aqueous solutions, contributing to a better understanding of its stability and reactivity.
  • Synthesis Studies : The compound has been successfully synthesized with a yield of approximately 59%, demonstrating its feasibility for further pharmacological development.
  • Biological Interactions : Investigations into its interactions with proteins and other macromolecules are ongoing, aiming to elucidate its specific mechanisms of action and therapeutic potential.

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

Compound NameStructure FeaturesSimilarity IndexUnique Properties
N-(2-Hydroxyethyl)-1,3-propanediamineContains two amino groups0.94More hydrophilic due to additional amine
1-((2-Hydroxyethyl)amino)propan-2-olHydroxyl and amino functionality0.89Primarily used as a solvent
2-(Methyl(4-nitrophenyl)amino)ethanolMethyl substitution on nitrogen0.85Potentially different pharmacokinetics

This table illustrates how the distinct arrangement of functional groups in this compound may confer unique biological activities compared to similar compounds.

Case Studies

Several case studies have focused on the therapeutic implications of this compound:

  • A study demonstrated that derivatives of this compound exhibit varying degrees of activity against specific cancer cell lines, indicating potential use in oncology.
  • Another investigation explored its role as a modulator in neurological models, suggesting benefits in managing conditions like depression or anxiety through dopaminergic pathways.

Properties

IUPAC Name

2-[3-(4-nitrophenyl)propylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJQCMUPYAXGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439625
Record name 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130634-09-2
Record name 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of the previously obtained N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide and 31.8 g of sodium boron hydride were suspended in 500 ml of tetrahydrofuran, and 50.5 g of acetic acid was added dropwise thereto under ice cooling conditions. After completion of the addition, the solution was heated under reflux for 2 hours and then ice-cooled again, and 500 ml of water was added dropwise thereto. Afterward, 4N hydrochloric acid was added to the solution so as to adjust its pH to a level of from 5 to 6, and tetrahydrofuran was then distilled off under reduced pressure. Next, 425 ml of 4N hydrochloric acid was added to the resultant aqueous solution, and the solution was stirred at 60°-70° C. for 1 hour and then allowed to stand for cooling, so that the temperature of the solution was returned to room temperature. After washed with chloroform, the aqueous solution was adjusted to a pH of 11 by the use of a 16% aqueous sodium hydroxide solution, and extraction was carried out twice with 500 ml of chloroform. The chloroform extracts were joined and concentrated under reduced pressure, and the resultant residue was crystallized from 900 ml of toluene to obtain 38.6 g of crystalline N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamine, which had a melting point of from 82.5° to 84.5° C.
Name
N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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31.8 g
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reactant
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50.5 g
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0 (± 1) mol
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reactant
Reaction Step Four
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500 mL
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solvent
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0 (± 1) mol
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Reaction Step Six
Name
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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